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Interpreting conflicting data from Phase 2 and Phase 3 trials of ARRY-371797

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Compound of Interest		
Compound Name:	ARRY-371797	
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Technical Support Center: ARRY-371797 Clinical Trial Data Interpretation

This technical support center provides guidance for researchers, scientists, and drug development professionals interpreting the conflicting data from the Phase 2 and Phase 3 clinical trials of **ARRY-371797** (also known as PF-07265803) for the treatment of Lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict between the Phase 2 and Phase 3 trial results for **ARRY-371797**?

A1: The core conflict lies in the efficacy outcomes. The Phase 2 open-label trial (NCT02057341) showed promising results, suggesting that ARRY-371797 improved functional capacity and reduced cardiac biomarkers in 12 patients with LMNA-related DCM.[1][2][3] Specifically, at 12 weeks, there was a mean increase in the 6-minute walk test (6MWT) distance and a notable decline in NT-proBNP concentrations.[1][4] However, the larger, randomized, double-blind, placebo-controlled Phase 3 trial (REALM-DCM, NCT03439514) involving 77 patients was terminated early for futility.[5][6][7] The trial failed to show a significant difference between the ARRY-371797 and placebo groups for its primary endpoint, the change in 6MWT distance at 24 weeks, or for any secondary endpoints.[5][8][9]



Q2: What is the proposed mechanism of action for ARRY-371797?

A2: **ARRY-371797** is a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[3][7][10] In the context of LMNA-related DCM, it is hypothesized that mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[3][5] This activation is believed to contribute to adverse cardiac remodeling, cardiomyocyte apoptosis, and decreased contractility.[3] By selectively inhibiting p38α MAPK, **ARRY-371797** was intended to mitigate these downstream pathological effects.[3][11]

Q3: What were the key design differences between the Phase 2 and Phase 3 trials?

A3: The trial designs had several critical differences that likely contributed to the conflicting outcomes:

- Study Design: The Phase 2 study was an open-label, non-randomized trial, which can be susceptible to bias and placebo effects.[5] The Phase 3 study was a more rigorous randomized, double-blind, placebo-controlled trial, considered the gold standard for assessing efficacy.[5][8]
- Sample Size: The Phase 2 trial was very small, with only 12 patients.[1][4] The Phase 3 trial was significantly larger, enrolling 77 patients, providing greater statistical power.[5]
- Primary Endpoint Timing: The primary endpoint for the Phase 2 trial was assessed at 12 weeks[1][3], while the Phase 3 primary endpoint was assessed at 24 weeks.[5][8]

Q4: How did the primary and secondary efficacy outcomes compare quantitatively?

A4: The quantitative data shows a stark contrast. In Phase 2, patients experienced a mean increase of 69 meters in the 6MWT distance at week 12.[1] In the Phase 3 trial, the median difference in 6MWT distance between the **ARRY-371797** group and the placebo group at week 24 was only 4.9 meters, which was not statistically significant.[5][8][9] Similarly, while Phase 2 showed a median NT-proBNP concentration decline from 1409 pg/mL to 848 pg/mL at week 12[1][4], the Phase 3 trial found no significant difference in the change of NT-proBNP levels between the treatment and placebo groups.[5][8]

Q5: Were there any safety concerns that led to the discontinuation of the Phase 3 trial?



A5: No. The decision to discontinue the REALM-DCM Phase 3 trial and the development of **ARRY-371797** was based on the interim futility analysis, which indicated the trial was unlikely to meet its primary endpoint.[7] The discontinuation was not due to any new or significant safety concerns.[7][8] In both phases, the treatment was generally well-tolerated.[2][10]

Data Presentation: Comparative Trial Summary

<u>Table 1: Clinical Trial Design and Patient Demographics</u>

Parameter	Phase 2 (NCT02057341)	Phase 3 (REALM-DCM, NCT03439514)
Study Design	Open-label, non-randomized[5]	Randomized, double-blind, placebo-controlled[5][8]
Number of Patients	12[1]	77 (40 ARRY-371797, 37 Placebo)[5]
Dosage	100 mg or 400 mg twice daily[1][3]	400 mg twice daily[5][8]
Primary Endpoint	Change from baseline in 6MWT distance at 12 weeks[1] [3]	Change from baseline in 6MWT distance at 24 weeks[5] [8]
Patient Population	NYHA Class II-IIIA[1]	NYHA Class II/III[5]
Mean Age (years)	~51 (in LTE study)[10]	~53 (median)[12]

Table 2: Key Efficacy Outcomes



Efficacy Endpoint	Phase 2 Result (at Week 12)	Phase 3 Result (at Week 24)
Change in 6MWT Distance	Mean increase of 69 m[1]	Median difference vs. Placebo: 4.9 m (p=0.82)[5][8]
Change in NT-proBNP	Median decline from 1409 to 848 pg/mL[1][4]	Median difference vs. Placebo: -339.4 pg/mL (p=0.17)[5][8]
KCCQ-PLS	Trend toward improvement[1]	Median difference vs. Placebo: 2.4 (p=0.54)[5][8]
KCCQ-TSS	Trend toward improvement[1]	Median difference vs. Placebo: 5.3 (p=0.48)[5][8]
LVEF	Stable[1]	Median change: +1.9% (ARRY-371797) vs0.8% (Placebo)[13]

6MWT: 6-Minute Walk Test; KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction.

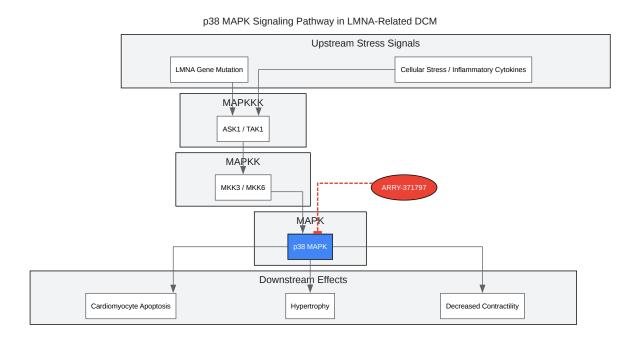
Experimental Protocols

- 1. 6-Minute Walk Test (6MWT) The 6MWT is an assessment of functional capacity. Participants were instructed to walk on a flat, hard surface for a duration of 6 minutes, and the total distance covered was measured in meters.[14][15] This test was performed at baseline and at specified follow-up visits (e.g., week 12 in Phase 2, week 24 in Phase 3).[1][8]
- 2. N-terminal pro-B-type natriuretic peptide (NT-proBNP) Measurement Blood samples were collected from participants to measure the concentration of NT-proBNP, a key biomarker for heart failure severity.[1] Concentrations were measured in picograms per milliliter (pg/mL) at baseline and subsequent study visits to assess changes over time.
- 3. Kansas City Cardiomyopathy Questionnaire (KCCQ) The KCCQ is a self-administered, 23item questionnaire that measures a patient's perception of their health status, including physical limitations, symptoms, and quality of life.[1] Scores were calculated for various



domains, such as the Physical Limitation Score and the Total Symptom Score, to quantify changes from baseline.[5][8]

Visualizations Signaling Pathway

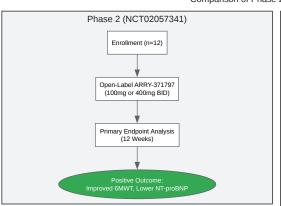


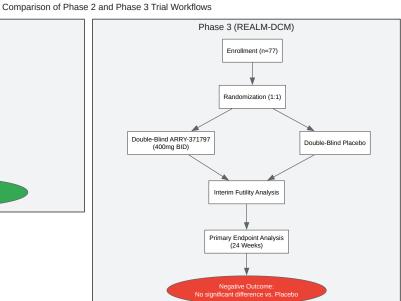
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Caption: p38 MAPK signaling cascade targeted by ARRY-371797.

Experimental Workflow Comparison





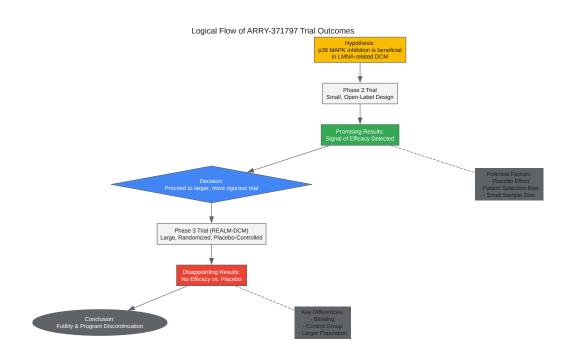


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Caption: Contrasting workflows of the open-label Phase 2 and placebo-controlled Phase 3 trials.

Logical Relationship of Conflicting Data





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Caption: From promising hypothesis to the futility conclusion of the **ARRY-371797** program.

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